molecular formula C9H10N4 B1440070 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine CAS No. 1033780-34-5

1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B1440070
CAS No.: 1033780-34-5
M. Wt: 174.2 g/mol
InChI Key: YYCRJGNJFWCGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Mechanism of Action

Target of Action

The compound “1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 plays a critical role in this transition, and its inhibition can halt cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability

Result of Action

The primary result of the action of “this compound” is the inhibition of cell proliferation. By targeting CDK2, the compound can disrupt the cell cycle, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in their activity and changes in metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term exposure to the compound can result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Toxicity studies have shown that high doses can lead to adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit enzymes involved in the nicotinamide salvage pathway, leading to changes in NAD levels and subsequent cellular responses . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of pyridine derivatives with pyrazole derivatives. One common method includes the condensation of 3-pyridylmethylamine with 3-amino-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amines or hydrazines.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-ylmethyl)-1H-pyrazol-3-amine
  • 1-(Pyridin-4-ylmethyl)-1H-pyrazol-3-amine
  • 1-(Pyridin-3-ylmethyl)-1H-pyrazol-5-amine

Uniqueness

1-(Pyridin-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring relative to the pyrazole ring can significantly impact the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-5-13(12-9)7-8-2-1-4-11-6-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCRJGNJFWCGAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-(3-Nitro-pyrazol-1-ylmethyl)-pyridine (113 mg, 0.55 mmol) was dissolved in a mixture of methanol and ethyl acetate (1 mL each). Hydrazine (156 μL, 4.97 mmol) was added followed by a slurry of Raney nickel in water (1.5 mL) causing vigorous gas evolution. After stirring 1 h, the reaction mixture was filtered and evaporated in vacuo. The residue was purified by flash column chromatography (Merck silica gel 60, 40-63 μm; 3% methanol/chloroform) to afford 1-pyridin-3-ylmethyl-1H-pyrazol-3-ylamine (72 mg, 75%) as a white solid: LC-MS (ESI) m/e calcd for C9H10N4 [M+] 174.09, found 175 [M+H+].
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
156 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

NaH (0.9 g., 60% suspension in liquid paraffin) is dissolved in DMF (10 ml) and 2-(1H-pyrazole-3-yl)-isoindole-1,3-dione (11.7 mmol) is added at 0° C. To this solution is added 3-chloromethyl-pyridine (10.1 mmol) and the mixture is heated to 50° C. for 16 hours. The solvent is removed in vacuo. The residue is dissolved in ethanol (100 ml) and hydrazinium-hydroxide (30 ml) is added and the reaction is heated to 120° C. for 9 days. The solvent is removed in vacuo. 1-Pyridine-3-ylmethyl-1H-pyrazole-3-ylamine is obtained after column chromatography as colorless oil in a yield of 62%; LC-MS (method B): 0.39 min, 175.15 (M+H+).
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
11.7 mmol
Type
reactant
Reaction Step Two
Quantity
10.1 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 5
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 6
1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.